molecular formula C3H8N2O2 B1308434 N-Hydroxy-2-methoxyacetimidamide CAS No. 95298-88-7

N-Hydroxy-2-methoxyacetimidamide

Cat. No.: B1308434
CAS No.: 95298-88-7
M. Wt: 104.11 g/mol
InChI Key: UNKQCVYVFHGUTQ-UHFFFAOYSA-N
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Description

N-Hydroxy-2-methoxyacetimidamide is an organic compound with the chemical formula C3H8N2O2. It is a nitrogenous derivative of acetamide that contains a hydroxyl and methoxy functional group attached to the nitrogen atom of the carboxamide moiety

Scientific Research Applications

N-Hydroxy-2-methoxyacetimidamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Biochemical Analysis

Biochemical Properties

N-Hydroxy-2-methoxyacetimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with flavin-dependent N-hydroxylating enzymes, which are involved in the production of secondary metabolites such as siderophores and antimicrobial agents . These enzymes activate molecular oxygen and transfer it to this compound, leading to the formation of N-O functional groups. This interaction is crucial for the compound’s biochemical activity and its role in various metabolic pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that derivatives of this compound can cause DNA damage in hepatoma cells, indicating its potential genotoxic effects . Additionally, the compound’s interaction with enzymes such as N,O-acyltransferase and deacylase can lead to changes in cellular metabolism and gene expression, further highlighting its impact on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound can form oximes and hydrazones through reactions with aldehydes and ketones . These reactions are facilitated by the nucleophilic nature of the nitrogen atom in this compound. Additionally, the compound’s interaction with flavin-dependent N-hydroxylating enzymes leads to the activation of molecular oxygen and the formation of N-O functional groups, which are essential for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the mutagenic activation of this compound can be influenced by antioxidants such as ascorbic acid and sodium selenite, which can enhance its mutagenicity . These findings suggest that the compound’s effects can vary depending on the presence of other substances and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may have minimal impact. For instance, studies on the mutagenicity of this compound have shown that its genotoxic effects can be dose-dependent . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase II drug metabolism. The compound undergoes conjugation reactions catalyzed by enzymes such as UDP-glucuronosyltransferases, which add glucuronic acid to the compound, facilitating its detoxification and excretion . Additionally, this compound can undergo N-hydroxylation, leading to the formation of N-O functional groups that play a role in its metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various tissues, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, studies on the subcellular localization of similar compounds have shown that they can be localized to the vacuole or plasma membrane, influencing their biochemical activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-methoxyacetimidamide typically involves the reaction of methoxyacetyl chloride with hydroxylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methoxyacetimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-methoxyethanimidamide
  • N-Hydroxy-2-methoxy-acetamidine
  • tert-Butyl 3-(isopropylamino)azetidine-1-carboxylate

Uniqueness

N-Hydroxy-2-methoxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and methoxy groups provide versatility in chemical reactions and potential for diverse applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Hydroxy-2-methoxyacetimidamide can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "2-methoxyacetamide", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-methoxyacetamide in ethanol and add hydroxylamine hydrochloride. Heat the mixture to reflux for 2 hours.", "Step 2: Add sodium hydroxide to the reaction mixture and stir for 30 minutes.", "Step 3: Add acetic anhydride dropwise to the reaction mixture and stir for 1 hour.", "Step 4: Add sodium acetate to the reaction mixture and stir for 30 minutes.", "Step 5: Cool the reaction mixture and filter the precipitate. Wash the precipitate with cold ethanol and dry it to obtain N-Hydroxy-2-methoxyacetimidamide." ] }

CAS No.

95298-88-7

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

N'-hydroxy-2-methoxyethanimidamide

InChI

InChI=1S/C3H8N2O2/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5)

InChI Key

UNKQCVYVFHGUTQ-UHFFFAOYSA-N

Isomeric SMILES

COC/C(=N/O)/N

SMILES

COCC(=NO)N

Canonical SMILES

COCC(=NO)N

Pictograms

Irritant

Origin of Product

United States

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